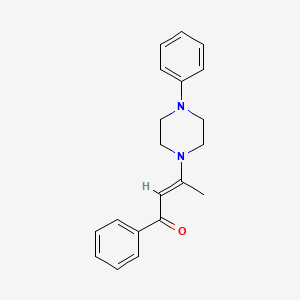
2,2'-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) is an organic compound that belongs to the class of 1,3,4-thiadiazoles
Méthodes De Préparation
The synthesis of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to bind to bacterial DNA and inhibit essential cellular processes . The compound’s structure allows it to interact with various enzymes and proteins, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can be compared with other thiadiazole derivatives, such as:
2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane): This compound has similar structural features but different reactivity and applications.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a similar phenylene core but different functional groups, leading to distinct chemical and biological properties.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: This compound also features a phenylene core but with oxazole rings instead of thiadiazole, resulting in different reactivity and applications.
The uniqueness of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77477-87-3 |
|---|---|
Formule moléculaire |
C24H34N4S2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-heptyl-5-[4-(5-heptyl-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H34N4S2/c1-3-5-7-9-11-13-21-25-27-23(29-21)19-15-17-20(18-16-19)24-28-26-22(30-24)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
Clé InChI |
CIZVKWNAEGVUAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)C3=NN=C(S3)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


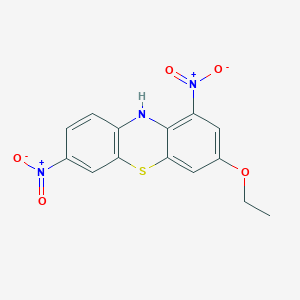
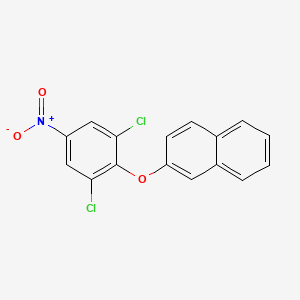
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
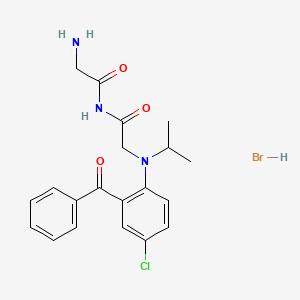
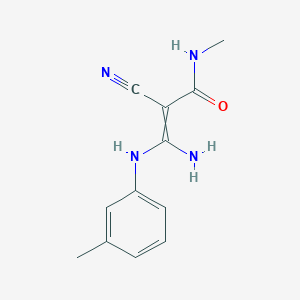
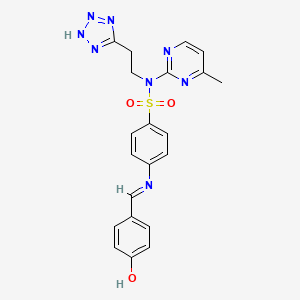
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
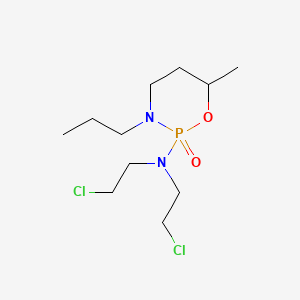
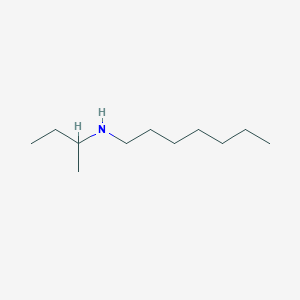
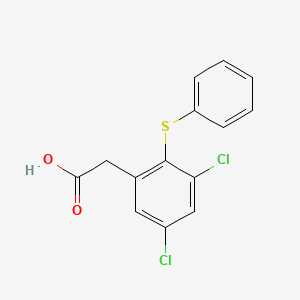
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
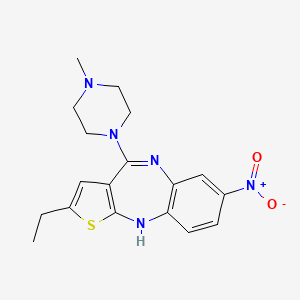
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
